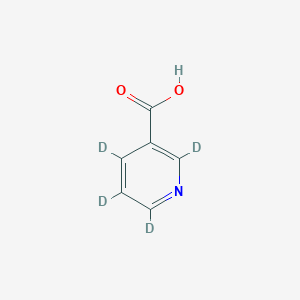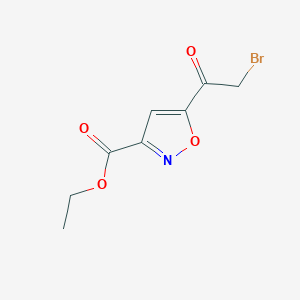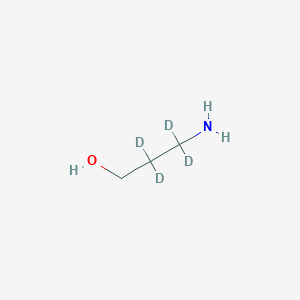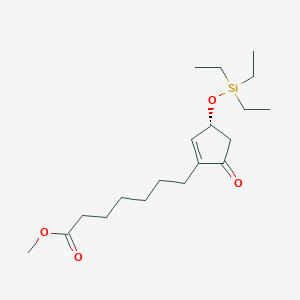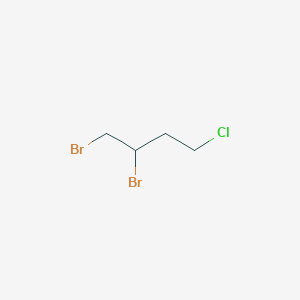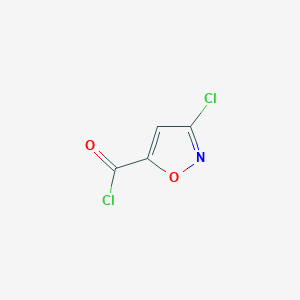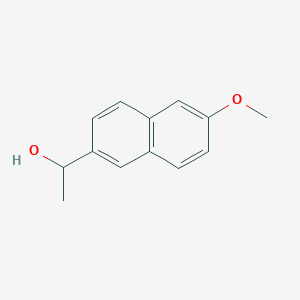
1-(6-Méthoxy-2-naphtyl)éthanol
Vue d'ensemble
Description
"1-(6-Methoxy-2-naphthyl)ethanol" is a chemical compound that has been studied for various applications, including its transformation into other compounds. It is notable for its involvement in asymmetric carbonylation reactions and other organic transformations.
Synthesis Analysis
The synthesis of "1-(6-Methoxy-2-naphthyl)ethanol" involves several chemical processes. One significant method is its asymmetric carbonylation to produce the methyl ester of (S)-naproxen, achieved with high chemical and optical yields using a PdCl2-CuCl2-DDPPI catalytic system (Xie et al., 1998). Another method involves the carbonylation of α-(6-Methoxyl-2-naphthyl)ethanol into methyl ester of α-(6-methoxyl-2-naphthyl)propionic acid (Naproxen) using a PdCl2–CuCl2–PPh3–p-Ts catalyst system (Zhou et al., 1998).
Molecular Structure Analysis
The molecular structure of "1-(6-Methoxy-2-naphthyl)ethanol" and its complexes has been studied using various spectroscopic methods. For example, its structure in complexes with methanol was examined through IR fluorescence dip spectroscopy combined with DFT calculations, revealing the molecule's conformation and interactions (Barbu-Debus et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving "1-(6-Methoxy-2-naphthyl)ethanol" include alkyl-oxygen fission in its esters, influenced by the presence of methoxy or ethoxy groups (Kenyon & Sharan, 1966). Additionally, its carbonylation reactions have been characterized using gas chromatography and mass spectrometry (Chen et al., 1999).
Physical Properties Analysis
The physical properties of "1-(6-Methoxy-2-naphthyl)ethanol" are influenced by its interactions with other molecules. Studies have shown how the solvent's polarity and hydrogen-bond donor capability affect the photophysical properties of related compounds (Demets et al., 2006).
Chemical Properties Analysis
The chemical properties of "1-(6-Methoxy-2-naphthyl)ethanol" are key to its reactivity and utility in synthesis. For instance, its use in the synthesis of other compounds, such as (R)-1-(1-naphthyl)ethanol, showcases its versatility in organic chemistry (Amrutkar et al., 2013).
Applications De Recherche Scientifique
Synthèse Organique
Ce composé est un composé organooxygéné et est utilisé en synthèse organique . C'est un réactif polyvalent qui peut être utilisé pour créer une variété d'autres composés.
Recherche Pharmaceutique
“1-(6-Méthoxy-2-naphtyl)éthanol” est une impureté potentielle dans les préparations commerciales de naproxène . Le naproxène est un inhibiteur non sélectif de la COX, qui est couramment utilisé comme analgésique en médecine .
Conversion en Ester Méthylique du Naproxène
Le this compound racémique peut être converti en l'ester méthylique du naproxène . Cette conversion est importante en chimie pharmaceutique car elle permet la création de différentes formes de médicaments.
Propriétés du Solvant
Ce composé est soluble dans le DMSO, l'acétone, le dichlorométhane et l'éthylacétate . Ses propriétés de solubilité le rendent utile dans diverses réactions et procédés chimiques.
Recherche Biochimique
En tant que réactif biochimique, “this compound” peut être utilisé dans la recherche liée aux sciences de la vie . Il peut être utilisé pour étudier les matériaux biologiques ou les composés organiques.
Stockage et Manipulation
Ce composé est stocké dans un endroit frais et sec dans un récipient bien fermé, à l'abri des agents oxydants . Cette information est cruciale pour les laboratoires et les chercheurs afin de manipuler et de stocker le composé en toute sécurité.
Mécanisme D'action
Safety and Hazards
1-(6-Methoxy-2-naphthyl)ethanol is harmful if swallowed, in contact with skin or if inhaled . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It is also recommended not to eat, drink or smoke when using this product .
Propriétés
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVJWFRUESFCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77301-42-9 | |
| Record name | 1-(6-Methoxy-2-naphthyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77301-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methoxynaphthalen-2-yl)ethanol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077301429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-methoxynaphthalen-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(6-METHOXYNAPHTHALEN-2-YL)ETHANOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6731350NR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(6-Methoxynaphthalen-2-yl)ethanol in pharmaceutical research?
A1: 1-(6-Methoxynaphthalen-2-yl)ethanol serves as a key intermediate in the synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID) []. Its stereochemistry plays a crucial role in the pharmacological activity of Naproxen.
Q2: How can 1-(6-Methoxynaphthalen-2-yl)ethanol be synthesized efficiently?
A2: A multi-step synthesis with a 94% total yield starts from 2-methoxynaphthalene. This process involves bromination, Friedel-Crafts acetylation, and catalytic hydrogenation in a multiphase system [].
Q3: Are there any enzymatic methods for the kinetic resolution of 1-(6-Methoxynaphthalen-2-yl)ethanol?
A3: Yes, researchers have successfully employed various enzymes for this purpose. For example:
- Hemophore HasApf: This enzyme, when immobilized, catalyzes the asymmetric oxidation of the (R)-isomer of 1-(6-Methoxynaphthalen-2-yl)ethanol to its corresponding ketone. This ketone can then be selectively reduced to obtain the desired enantiomer [].
- Pea Protein Extract: A heme-binding protein complex (PX), potentially a cytochrome P450 enzyme, isolated from pea protein exhibits enantioselective oxidation activity towards 1-(6-Methoxynaphthalen-2-yl)ethanol. Depending on the preparation method (PEG aggregation or GA/compound modification), it can selectively oxidize either the (S)- or (R)-enantiomer, enabling the synthesis of both enantiomers in high purity [, ].
- Bacillus subtilis Hydrolase: A novel enantioselective hydrolase, designated as BBL, isolated from Bacillus subtilis RRL-BB1, demonstrates high enantioselectivity (≈99% ee) towards acyl derivatives of 1-(6-Methoxynaphthalen-2-yl)ethanol [].
Q4: What challenges are associated with utilizing enzymes for kinetic resolution?
A4: Traditional enzyme-catalyzed reactions often require expensive cofactors like NAD(P). Notably, the heme-binding protein derived from pea protein and the immobilized HasApf system function effectively without the addition of these external cofactors [, , ], offering a cost-effective advantage.
Q5: What are the potential applications of immobilized HasApf in biocatalysis?
A5: Immobilized HasApf demonstrates promising potential for industrial biocatalysis due to its continuous reusability, even after exposure to organic solvents []. This characteristic makes it a sustainable and environmentally friendly option for producing enantiopure compounds.
Q6: Can UV irradiation impact the stability of 1-(6-Methoxynaphthalen-2-yl)ethanol in pharmaceutical formulations?
A6: Yes, UV exposure can degrade 1-(6-Methoxynaphthalen-2-yl)ethanol in certain formulations. Studies have shown that while naproxen tablets themselves might resist degradation, powdered or suspended forms are susceptible, leading to the formation of 2-acetyl-6-methoxy-naphthalene and 1-(6-Methoxy-2-naphthyl) ethanol as photoproducts [].
Q7: What analytical techniques are employed to monitor 1-(6-Methoxynaphthalen-2-yl)ethanol and its impurities?
A7: High-performance liquid chromatography (HPLC) coupled with UV detection serves as a robust method for quantifying 1-(6-Methoxynaphthalen-2-yl)ethanol and its associated impurities []. This technique allows for the separation and detection of various compounds present in a mixture, ensuring quality control in pharmaceutical preparations.
Q8: What spectroscopic techniques are used to characterize 1-(6-Methoxynaphthalen-2-yl)ethanol?
A8: While the provided abstracts do not explicitly mention specific spectroscopic data for 1-(6-Methoxynaphthalen-2-yl)ethanol, techniques like Nuclear Magnetic Resonance (NMR) are commonly used to determine the structures of this compound and its derivatives. FTIR analysis has been used to study the heme-binding properties of immobilized HasApf, indicating its potential for investigating enzyme-substrate interactions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




